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Introduction

Carubicin, an anthracycline antibiotic, is a potent chemotherapeutic agent used in the

treatment of various cancers. Its clinical application, like other anthracyclines such as

Doxorubicin and Daunorubicin, is often limited by severe side effects, most notably

cardiotoxicity, and the development of multidrug resistance.[1][2] Novel drug delivery systems

(DDS) offer a strategic approach to overcome these limitations by enhancing the therapeutic

index of Carubicin. These systems are designed to selectively deliver the cytotoxic payload to

tumor tissues, thereby increasing efficacy at the target site while minimizing exposure to

healthy tissues.[3][4]

This document provides an overview of emerging DDS for targeted anthracycline therapy, with

a focus on liposomes, nanoparticles, and antibody-drug conjugates (ADCs). While the primary

subject is Carubicin, many of the principles, formulation strategies, and experimental protocols

are derived from extensive research on the closely related and widely studied anthracyclines,

Doxorubicin (DOX) and Daunorubicin (DNR). The technologies and methodologies described

are considered highly transferable for the development of targeted Carubicin formulations.
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Liposomal Systems
Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both

hydrophilic and hydrophobic drugs.[1] They are highly biocompatible and biodegradable.[1]

Passive Targeting: PEGylated (polyethylene glycol-coated) liposomes, such as the clinically

approved Doxil/Caelyx for Doxorubicin, utilize the Enhanced Permeability and Retention

(EPR) effect.[5][6] The leaky vasculature and poor lymphatic drainage of tumors allow these

long-circulating nanoparticles to accumulate preferentially at the tumor site.[7]

Active Targeting: To enhance specificity, liposome surfaces can be functionalized with

targeting ligands such as antibodies, peptides (e.g., NGR), or small molecules (e.g., folate)

that bind to receptors overexpressed on cancer cells.[5][6][8][9] This approach facilitates

receptor-mediated endocytosis, increasing the intracellular drug concentration.[5]

Nanoparticle-Based Systems
A diverse range of materials can be used to formulate nanoparticles for targeted drug delivery,

each offering unique properties.[10]

Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA)

and poly-2-hydroxyethyl methacrylate (PHEMA) are commonly used to encapsulate

anthracyclines.[3][11][12] These systems can be engineered for controlled, sustained drug

release.[13]

Stimuli-Responsive Nanoparticles: "Smart" nanocarriers are designed to release their

payload in response to specific triggers within the tumor microenvironment, such as low pH

or high glutathione (GSH) concentrations.[8][14] For example, systems using acid-cleavable

linkers (e.g., hydrazones) or redox-sensitive bonds (e.g., disulfide) can ensure drug release

is concentrated inside cancer cells.[8][14][15]

Inorganic Nanoparticles: Magnetic nanoparticles offer the potential for guidance to the tumor

site using an external magnetic field and can also be used for theranostic applications.[16]
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ADCs represent a highly targeted therapeutic modality, comprising a monoclonal antibody

(mAb), a potent cytotoxic payload (like an anthracycline), and a chemical linker.[17][18] The

mAb selectively binds to a tumor-associated antigen, leading to the internalization of the ADC.

[19] Once inside the cell, the linker is cleaved, releasing the cytotoxic drug to induce cell death.

[17] The design of the linker (cleavable vs. non-cleavable) is critical to the ADC's stability and

mechanism of action.[17]

Data on Anthracycline Delivery Systems
The following tables summarize key quantitative data from studies on various targeted delivery

systems for anthracyclines like Doxorubicin and Daunorubicin.

Table 1: Physicochemical Properties of Anthracycline-Loaded Nanocarriers
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Delivery
System

Anthracy
cline

Mean
Particle
Size (nm)

Zeta
Potential
(mV)

Encapsul
ation
Efficiency
(%)

Drug
Loading
(%)

Referenc
e

PLGA
Nanoparti
cles

Doxorubi
cin

~100 -
42.26 ±
2.14

- [20]

Gelatin

Nanoparticl

es

Doxorubici

n
- - 65.12 - [2]

Alginate/P

NIPAM

Nanogels

Doxorubici

n
- - 91.7 6.8 [1]

Magnetic

Nanoparticl

es

Daunorubic

in
94 - - - [16]

PCL

Nanocapsu

les

Doxorubici

n
212 ± 2 -22.3 ± 2 - - [13]

Gold-

Loaded

Liposomes

Doxorubici

n

177.3 ±

33.9
+4.4 ± 1.1 High - [21]

| Standard Liposomes | Doxorubicin | 112.5 ± 10.3 | -18.5 ± 1.6 | High | - |[21] |

Table 2: In Vitro Drug Release Characteristics
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Delivery
System

Release
Conditions

Cumulative
Release (%)

Time (h) Reference

Dox-Loaded
HNTs

10 mM DTT
(simulated
reducing env.)

70 10 [8]

Dox-Loaded

HNTs

PBS

(physiological

env.)

40 79 [8]

DOX-MSN

Conjugate

pH 5.3 (tumor

env.)
40 24 [14]

DOX-MSN

Conjugate

pH 7.4

(physiological

env.)

5 24 [14]

Alginate/PNIPAM

Nanogels

pH 5.0 (tumor

env.)
76 6 [1]

Alginate/PNIPAM

Nanogels

pH 7.4

(physiological

env.)

64 72 [1]

mPEG-S-S-C16

Micelles
with DTT Faster Release - [15]

mPEG-C-C-C16

Micelles
with DTT Slower Release - [15]

Epi-MPAS

Conjugate
pH 5.5 Higher Release - [22]

| Epi-MPAS Conjugate | pH 7.4 | Lower Release | - |[22] |

Diagrams and Visualizations
Targeted Drug Delivery Workflow
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Caption: Workflow for targeted nanocarrier delivery of Carubicin.
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Mechanism of Antibody-Drug Conjugate (ADC) Action
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Caption: General mechanism of action for a Carubicin-based ADC.
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Caption: pH-gradient triggers Carubicin release from a smart nanocarrier.

Experimental Protocols
Protocol 1: Synthesis of Carubicin-Loaded Liposomes
(Thin-Film Hydration)
Objective: To encapsulate Carubicin into liposomes using the thin-film hydration method

followed by active loading.

Materials:

Phospholipids (e.g., HSPC, DSPE-PEG2000) and Cholesterol
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Carubicin Hydrochloride

Chloroform, Methanol

Ammonium sulfate solution (250 mM)

HEPES buffered saline (HBS), pH 7.4

Rotary evaporator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Dialysis tubing (MWCO 10-12 kDa)

Methodology:

Film Formation: Dissolve lipids (e.g., HSPC:Cholesterol:DSPE-PEG2000 at a 55:40:5 molar

ratio) in a chloroform/methanol mixture in a round-bottom flask.

Solvent Evaporation: Remove the organic solvents using a rotary evaporator under vacuum

at a temperature above the lipid phase transition temperature (e.g., 60°C) to form a thin, dry

lipid film on the flask wall.

Hydration: Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing. This

creates multilamellar vesicles (MLVs).

Size Extrusion: Subject the MLV suspension to several freeze-thaw cycles to increase

encapsulation efficiency. Downsize the liposomes by extruding them multiple times (e.g., 10-

15 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a

heated extruder. This forms small unilamellar vesicles (SUVs) with a trapped ammonium

sulfate gradient.

Gradient Formation: Remove the external ammonium sulfate by dialysis or size exclusion

chromatography against a sucrose/histidine buffer (pH 7.4).

Active Drug Loading: Incubate the purified liposomes with an aqueous solution of Carubicin
hydrochloride at 60°C for 1-2 hours. The uncharged Carubicin will diffuse across the lipid

bilayer and become protonated and trapped by the internal ammonium sulfate core.[1]
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Purification: Remove unencapsulated Carubicin by dialysis against HBS.

Storage: Store the final liposomal Carubicin formulation at 4°C.

Protocol 2: Preparation of Carubicin-Loaded PLGA
Nanoparticles (Double Emulsion Solvent Evaporation)
Objective: To encapsulate the hydrophilic drug Carubicin into hydrophobic PLGA

nanoparticles.

Materials:

Poly(lactic-co-glycolic acid) (PLGA)

Carubicin Hydrochloride

Poly(vinyl alcohol) (PVA)

Dichloromethane (DCM)

Deionized water

Probe sonicator

Magnetic stirrer

Methodology:

Primary Emulsion (w/o): Dissolve a precise amount of Carubicin HCl in a small volume of

deionized water (aqueous phase). Dissolve PLGA in DCM (organic phase).[13] Add the

aqueous Carubicin solution to the organic PLGA solution.

Emulsify the mixture using a probe sonicator on ice to form a stable water-in-oil (w/o) primary

emulsion.

Secondary Emulsion (w/o/w): Add the primary emulsion dropwise to a larger volume of an

aqueous PVA solution (e.g., 2-5% w/v) under vigorous stirring or sonication. This forms the

final water-in-oil-in-water (w/o/w) double emulsion.[13]
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Solvent Evaporation: Continuously stir the double emulsion at room temperature for several

hours (e.g., 4-6 hours) to allow the DCM to evaporate, leading to the precipitation and

hardening of the PLGA nanoparticles.

Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.

Washing: Wash the nanoparticle pellet three times with deionized water to remove residual

PVA and unencapsulated drug. Resuspend the pellet by vortexing and re-centrifuge after

each wash.

Lyophilization: Lyophilize the final nanoparticle pellet for long-term storage, often with a

cryoprotectant like trehalose.

Protocol 3: Characterization of Nanocarriers
Objective: To determine the physicochemical properties of the formulated Carubicin
nanocarriers.

Methods:

Particle Size and Zeta Potential:

Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[13]

[23]

Procedure: Dilute an aliquot of the nanoparticle suspension in deionized water or an

appropriate buffer. Analyze using a Zetasizer instrument to obtain the average

hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential).

[13]

Morphology:

Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy

(SEM).[11][13]

Procedure: Place a drop of the diluted nanoparticle suspension onto a carbon-coated

copper grid (for TEM) or a stub (for SEM). Allow it to air dry. A negative stain (e.g.,
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phosphotungstic acid) may be used for liposomes. Image the sample to observe the

shape and surface morphology.[13]

Encapsulation Efficiency (EE) and Drug Loading (DL):

Technique: UV-Visible Spectrophotometry or HPLC.[13][16][24]

Procedure:

1. Separate the nanocarriers from the aqueous medium containing the unencapsulated

drug by centrifugation.

2. Measure the concentration of Carubicin in the supernatant using a spectrophotometer

at its specific absorbance maximum (e.g., ~480 nm for anthracyclines).

3. To determine the total drug amount, dissolve a known amount of lyophilized, drug-

loaded nanoparticles in a suitable solvent to release the encapsulated drug, and

measure its concentration.

4. Calculate EE and DL using the following formulas:[24]

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

DL (%) = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100

Protocol 4: In Vitro Drug Release Study
Objective: To evaluate the release kinetics of Carubicin from the nanocarrier under different

pH conditions mimicking physiological and tumor environments.

Materials:

Dialysis membrane tubing (appropriate MWCO)

Phosphate Buffered Saline (PBS), pH 7.4

Acetate Buffer, pH 5.5

Shaking incubator or water bath
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UV-Visible Spectrophotometer

Methodology:

Place a known amount of the Carubicin-loaded nanocarrier suspension into a dialysis bag.

Seal the bag and immerse it in a larger volume of release medium (e.g., 50 mL of PBS at pH

7.4 or acetate buffer at pH 5.5).[25]

Place the entire setup in a shaking water bath at 37°C.[25]

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small

aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh

medium to maintain sink conditions.

Quantify the amount of Carubicin released into the medium using a UV-Vis

spectrophotometer.[11]

Plot the cumulative percentage of drug released versus time to obtain the release profile.[26]

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of Carubicin formulations on cancer cell lines.

Materials:

Cancer cell line (e.g., MCF-7, HepG2)[13][27]

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well plates

Free Carubicin, empty nanocarriers, and Carubicin-loaded nanocarriers

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Dimethyl sulfoxide (DMSO)

Microplate reader
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Methodology:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow

them to adhere overnight.

Treatment: Remove the medium and add fresh medium containing serial dilutions of free

Carubicin, Carubicin-loaded nanocarriers, and empty nanocarriers (as a control). Include

untreated cells as a negative control.[16]

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[28]

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with

active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well

to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a

wavelength of ~570 nm.

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell

viability versus drug concentration and determine the IC50 (the concentration of drug that

inhibits 50% of cell growth).

Protocol 6: Cellular Uptake Analysis
Objective: To visualize and quantify the internalization of Carubicin formulations by cancer

cells.

Methods:

Qualitative Analysis (Confocal Laser Scanning Microscopy):

Procedure: Seed cells on glass coverslips in a petri dish and allow them to attach. Treat

the cells with fluorescently-labeled nanocarriers or with the Carubicin formulation

(anthracyclines are intrinsically fluorescent).[29]

After incubation, wash the cells with cold PBS to remove non-internalized particles.
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Fix the cells (e.g., with 4% paraformaldehyde) and stain the nuclei with DAPI (blue) and/or

the cell membrane with a suitable dye.

Mount the coverslips on glass slides and visualize them using a confocal microscope to

observe the intracellular localization of the drug/nanocarrier.[29][30]

Quantitative Analysis (Flow Cytometry):

Procedure: Seed cells in a multi-well plate and treat them with the Carubicin formulations

for various time points.

After incubation, wash the cells with PBS and detach them using trypsin.

Resuspend the cells in PBS to create a single-cell suspension.

Analyze the cells using a flow cytometer, detecting the fluorescence of Carubicin.[31]

The mean fluorescence intensity of the cell population corresponds to the amount of

cellular uptake of the drug.[29]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Advances in Targeted Delivery of Doxorubicin for Cancer Chemotherapy - PMC
[pmc.ncbi.nlm.nih.gov]

2. Controlled release of doxorubicin from gelatin-based nanoparticles: theoretical and
experimental approach - Materials Advances (RSC Publishing) [pubs.rsc.org]

3. ijpsjournal.com [ijpsjournal.com]

4. NOVEL DELIVERY APPROACHES FOR CANCER THERAPEUTICS - PMC
[pmc.ncbi.nlm.nih.gov]

5. Liposomal doxorubicin for active targeting: surface modification of the nanocarrier
evaluated in vitro and in vivo — challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 18 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19914216/
https://arrow.tudublin.ie/biophonart/41/
https://www.benchchem.com/product/b1684229?utm_src=pdf-body
https://www.benchchem.com/product/b1684229?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31820302/
https://pubmed.ncbi.nlm.nih.gov/19914216/
https://www.benchchem.com/product/b1684229?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12025332/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12025332/
https://pubs.rsc.org/en/content/articlelanding/2024/ma/d3ma00825h
https://pubs.rsc.org/en/content/articlelanding/2024/ma/d3ma00825h
https://www.ijpsjournal.com/article/Novel+Drug+Delivery+Systems+Innovations+In+Drug+Carriers+For+Targeted+Therapy+
https://pmc.ncbi.nlm.nih.gov/articles/PMC4656058/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4656058/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4791260/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4791260/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Targeted liposomal drug delivery: a nanoscience and biophysical perspective - Nanoscale
Horizons (RSC Publishing) [pubs.rsc.org]

7. Tumor targeting using liposomal antineoplastic drugs - PMC [pmc.ncbi.nlm.nih.gov]

8. Multifunctional halloysite nanotubes for targeted delivery and controlled release of
doxorubicin in-vitro and in-vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Antibody-targeted delivery of doxorubicin entrapped in sterically stabilized liposomes can
eradicate lung cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Real time in vitro studies of doxorubicin release from PHEMA nanoparticles - PMC
[pmc.ncbi.nlm.nih.gov]

12. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines
with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

13. Synthesis, characterization, and cytotoxicity of doxorubicin-loaded polycaprolactone
nanocapsules as controlled anti-hepatocellular carcinoma drug release system - PMC
[pmc.ncbi.nlm.nih.gov]

14. Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems
[mdpi.com]

15. Cellular uptake, intracellular trafficking, and antitumor efficacy of doxorubicin-loaded
reduction-sensitive micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Synthesis and antitumor efficacy of daunorubicin-loaded magnetic nanoparticles - PMC
[pmc.ncbi.nlm.nih.gov]

17. Trends in the Development of Antibody-Drug Conjugates for Cancer Therapy - PMC
[pmc.ncbi.nlm.nih.gov]

18. Development of antibody‐drug conjugates in cancer: Overview and prospects - PMC
[pmc.ncbi.nlm.nih.gov]

19. qps.com [qps.com]

20. researchgate.net [researchgate.net]

21. Synthesis and characterisation of liposomal doxorubicin with loaded gold nanoparticles -
PubMed [pubmed.ncbi.nlm.nih.gov]

22. Targeted Delivery of Epirubicin to Cancer Cells by Polyvalent Aptamer System in vitro
and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

23. mdpi.com [mdpi.com]

24. mdpi.com [mdpi.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 18 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2021/nh/d0nh00605j
https://pubs.rsc.org/en/content/articlelanding/2021/nh/d0nh00605j
https://pmc.ncbi.nlm.nih.gov/articles/PMC2526358/
https://pubmed.ncbi.nlm.nih.gov/28767041/
https://pubmed.ncbi.nlm.nih.gov/28767041/
https://pubmed.ncbi.nlm.nih.gov/8453612/
https://pubmed.ncbi.nlm.nih.gov/8453612/
https://www.researchgate.net/figure/Protocols-used-for-the-synthesis-of-nanoparticles_fig1_340041612
https://pmc.ncbi.nlm.nih.gov/articles/PMC2770983/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2770983/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3104086/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3104086/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9655909/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9655909/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9655909/
https://www.mdpi.com/2079-4991/15/2/133
https://www.mdpi.com/2079-4991/15/2/133
https://pubmed.ncbi.nlm.nih.gov/23452389/
https://pubmed.ncbi.nlm.nih.gov/23452389/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3061434/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3061434/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10660735/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10660735/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10794012/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10794012/
https://www.qps.com/wp-content/uploads/2023/05/QPS_Antibody-Drug-Conjugates_2023_RGB_US-F.pdf
https://www.researchgate.net/publication/51497554_Preparation_and_characterization_novel_polymer-coated_magnetic_nanoparticles_as_carriers_for_doxorubicin
https://pubmed.ncbi.nlm.nih.gov/30104461/
https://pubmed.ncbi.nlm.nih.gov/30104461/
https://pubmed.ncbi.nlm.nih.gov/27283831/
https://pubmed.ncbi.nlm.nih.gov/27283831/
https://www.mdpi.com/journal/pharmaceutics/special_issues/acmdds
https://www.mdpi.com/2311-5629/4/4/55
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


25. One Pot Green Synthesis of Doxorubicin and Curcumin Loaded Magnetic Nanoparticles
and Cytotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

26. mdpi.com [mdpi.com]

27. Dual-targeted and controlled release delivery of doxorubicin to breast adenocarcinoma:
In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

28. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or
Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC
[pmc.ncbi.nlm.nih.gov]

29. Cytotoxicity, intracellular distribution and uptake of doxorubicin and doxorubicin coupled
to cell-penetrating peptides in different cell lines: a comparative study - PubMed
[pubmed.ncbi.nlm.nih.gov]

30. "Monitoring Doxorubicin Cellular Uptake and Trafficking Using In Vitro " by Zeineb
Farhane, Franck Bonnier et al. [arrow.tudublin.ie]

31. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-
Daunorubicin Conjugates Developed for Targeted Drug Delivery - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes & Protocols: Novel Drug Delivery
Systems for Targeted Carubicin Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684229#novel-drug-delivery-systems-for-targeted-
carubicin-therapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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